molecular formula C10H9FO B13218320 1-(5-Ethenyl-2-fluorophenyl)ethan-1-one

1-(5-Ethenyl-2-fluorophenyl)ethan-1-one

Cat. No.: B13218320
M. Wt: 164.18 g/mol
InChI Key: YYDRFUUICBYGRZ-UHFFFAOYSA-N
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Description

1-(5-Ethenyl-2-fluorophenyl)ethan-1-one is an organic compound characterized by the presence of a fluorine atom and an ethenyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Ethenyl-2-fluorophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-ethenyl-2-fluorobenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethenyl-2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(5-Ethenyl-2-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(5-Ethenyl-2-fluorophenyl)ethan-1-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

    1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Similar in structure but contains a hydroxyl group instead of an ethenyl group.

    1-(2-Fluorophenyl)ethan-1-one: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    1-(5-Ethyl-2-fluorophenyl)ethan-1-one: Contains an ethyl group instead of an ethenyl group, affecting its physical and chemical properties.

Uniqueness: 1-(5-Ethenyl-2-fluorophenyl)ethan-1-one is unique due to the presence of both a fluorine atom and an ethenyl group, which confer distinct reactivity and potential applications. The ethenyl group allows for further functionalization, while the fluorine atom enhances stability and biological activity.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

1-(5-ethenyl-2-fluorophenyl)ethanone

InChI

InChI=1S/C10H9FO/c1-3-8-4-5-10(11)9(6-8)7(2)12/h3-6H,1H2,2H3

InChI Key

YYDRFUUICBYGRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C=C)F

Origin of Product

United States

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